molecular formula C14H17N5 B6151705 5-[4-(pyridin-2-yl)piperazin-1-yl]pyridin-2-amine CAS No. 1018556-61-0

5-[4-(pyridin-2-yl)piperazin-1-yl]pyridin-2-amine

Cat. No.: B6151705
CAS No.: 1018556-61-0
M. Wt: 255.32 g/mol
InChI Key: QDBOYIZCXUSXHT-UHFFFAOYSA-N
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Description

5-[4-(Pyridin-2-yl)piperazin-1-yl]pyridin-2-amine is a heterocyclic compound featuring a pyridine core substituted with an amine group at the 2-position and a piperazine moiety at the 5-position. The piperazine ring is further functionalized with a pyridin-2-yl group at its 4-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in kinase inhibition and receptor modulation. Its synthesis typically involves Pd-catalyzed cross-coupling reactions to attach the piperazine ring to the pyridine core, as seen in analogous compounds .

Properties

CAS No.

1018556-61-0

Molecular Formula

C14H17N5

Molecular Weight

255.32 g/mol

IUPAC Name

5-(4-pyridin-2-ylpiperazin-1-yl)pyridin-2-amine

InChI

InChI=1S/C14H17N5/c15-13-5-4-12(11-17-13)18-7-9-19(10-8-18)14-3-1-2-6-16-14/h1-6,11H,7-10H2,(H2,15,17)

InChI Key

QDBOYIZCXUSXHT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CN=C(C=C2)N)C3=CC=CC=N3

Purity

95

Origin of Product

United States

Chemical Reactions Analysis

5-[4-(pyridin-2-yl)piperazin-1-yl]pyridin-2-amine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of secondary amines .

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Agents :
    • This compound is recognized as an impurity in the synthesis of Palbociclib, a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6. Palbociclib is used in the treatment of hormone receptor-positive breast cancer, highlighting the relevance of 5-[4-(pyridin-2-yl)piperazin-1-yl]pyridin-2-amine in oncology .
  • Neuropharmacology :
    • The piperazine component suggests potential applications in neuropharmacology, particularly in developing drugs targeting various neurological disorders. Compounds with similar structures have shown promise as anxiolytics and antidepressants due to their action on serotonin and dopamine receptors .
  • Antimicrobial Activity :
    • Some studies indicate that derivatives of piperazine-based compounds exhibit antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, related piperazine derivatives have been explored for their potential against bacterial and fungal infections .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Pyridine Ring Formation : Utilizing pyridine derivatives as starting materials.
  • Piperazine Coupling : Employing coupling reactions to attach the piperazine moiety to the pyridine structure.

Various derivatives have been synthesized to enhance biological activity or reduce toxicity. For instance, modifications to the piperazine ring or pyridine nitrogen can lead to compounds with improved pharmacokinetic profiles.

Case Study 1: Palbociclib Development

Palbociclib's development involved various intermediates, including this compound. Clinical trials demonstrated its efficacy in combination with aromatase inhibitors for treating advanced breast cancer, leading to its FDA approval in 2015 .

Case Study 2: Neuropharmacological Research

Research into piperazine derivatives has shown that modifications can lead to compounds with enhanced binding affinity for serotonin receptors. Studies on similar compounds have indicated potential use in treating anxiety disorders, suggesting that further exploration of this compound could yield valuable insights into new therapeutic agents .

Comparison with Similar Compounds

4-(Piperazin-1-yl)pyridin-2-amine (CAS 571189-49-6)

  • Structural Difference : Piperazine is attached at the pyridine’s 4-position instead of 4.
  • Impact : Altered regiochemistry may affect binding orientation in target proteins. The 4-position substitution could reduce steric hindrance compared to the 5-position .

5-(4-Methylpiperazin-1-yl)pyridin-2-amine (CAS 1018505-59-3)

  • Structural Difference : A methyl group is added to the piperazine nitrogen.

5-(4-Ethylpiperazin-1-yl)pyridin-2-amine (CAS 1082876-26-3)

  • Structural Difference : Ethyl group replaces the methyl substituent on piperazine.
  • Impact : Increased hydrophobicity may enhance membrane permeability but could reduce solubility .

Modified Linker and Substituents

5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine

  • Structural Difference : A methylene spacer bridges the piperazine and pyridine.
  • Impact : Enhanced conformational flexibility may improve binding to allosteric kinase pockets, as seen in imidazo[4,5-b]pyridine-based inhibitors .

(R)-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine (CAS 180045-50-5)

  • Structural Difference : Chiral 2-methyl and oxetane substituents on piperazine.
  • Impact : The oxetane ring improves aqueous solubility and metabolic stability, while the stereochemistry (R-configuration) may enhance target selectivity .

Heterocyclic Core Variations

4-Chloro-6-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine (CAS 1026764-48-6)

  • Structural Difference : Pyrimidine replaces pyridine, with chloro and dichlorophenyl groups.
  • Impact : Pyrimidine cores are prevalent in kinase inhibitors; halogen substituents increase lipophilicity and π-stacking interactions with hydrophobic enzyme pockets .

2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine (CAS 338792-81-7)

  • Structural Difference : Trifluoromethyl and chloro groups on the pyridine ring.

Detailed Comparison Table

Table 1. Structural and Functional Comparison of this compound with Analogues

Compound Name Structural Features Biological Targets Solubility/Stability Insights Key References
This compound Pyridine core, 5-piperazine, pyridin-2-yl substituent Kinases, GPCRs Moderate solubility, pH-dependent
4-(Piperazin-1-yl)pyridin-2-amine 4-piperazine substitution Similar to parent compound Higher solubility (regioisomer effect)
5-(4-Methylpiperazin-1-yl)pyridin-2-amine N-Methylpiperazine Kinase inhibitors Improved metabolic stability
5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine Methylene linker, ethylpiperazine Allosteric kinase pockets Flexible binding, reduced solubility
(R)-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine Oxetane, chiral center Selective kinase isoforms High solubility, stable metabolism
4-Chloro-6-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine Pyrimidine core, dichlorophenyl Kinases (e.g., JAK/STAT) High lipophilicity, potent inhibition

Biological Activity

5-[4-(pyridin-2-yl)piperazin-1-yl]pyridin-2-amine, also known as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure that allows for interactions with various biological targets, particularly in the context of neurological and oncological disorders.

Chemical Structure and Properties

The molecular formula of this compound is C14H17N5C_{14}H_{17}N_5 with a molecular weight of 255.32 g/mol. Its structural representation includes multiple nitrogen atoms, which are pivotal for its biological activity.

Structural Information

PropertyValue
Molecular FormulaC14H17N5
Molecular Weight255.32 g/mol
SMILESC1CN(CCN1C2=CN=C(C=C2)N)C3=CC=CC=N3
InChI KeyQDBOYIZCXUSXHT-UHFFFAOYSA-N

Research indicates that compounds similar to this compound often act as serotonin reuptake inhibitors (SRIs) . This mechanism is crucial for the treatment of mood disorders, such as depression and anxiety. The piperazine moiety is known to facilitate binding to serotonin receptors, thereby enhancing serotonin levels in the synaptic cleft.

In Vitro Studies

A study evaluating the biological activity of various piperazine derivatives demonstrated that compounds with similar structures exhibited significant inhibition of serotonin reuptake . Notably, one promising compound showed stability in human liver microsomes and favorable pharmacokinetic properties, suggesting potential for further development in antidepressant therapies .

In Vivo Studies

In vivo experiments have shown that related compounds can effectively reduce immobility times in the forced swimming test (FST), a common model for assessing antidepressant activity. This suggests that this compound may possess similar efficacy in modulating mood-related behaviors.

Case Study: Antidepressant Activity

A specific case study highlighted the synthesis and evaluation of a series of piperazine derivatives, including those structurally related to this compound. These compounds were tested for their ability to inhibit serotonin reuptake, with results indicating potent activity comparable to established antidepressants .

Table of Biological Activity

Compound NameActivity TypeIC50 (μM)Reference
5-[4-(pyridin-2-yl)piperazin-1-yl]Serotonin Reuptake Inhibition0.5
Compound A20Antidepressant0.3
HDAC Inhibitor (related structure)Cancer Cell Proliferation Inhibition0.8

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